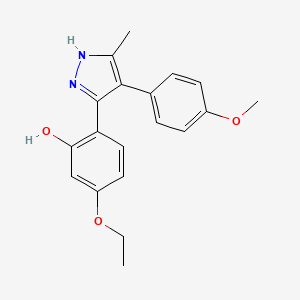

5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

5-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-4-24-15-9-10-16(17(22)11-15)19-18(12(2)20-21-19)13-5-7-14(23-3)8-6-13/h5-11,22H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKXYGHZOJILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol typically involves a multi-step process:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with 4-methoxybenzaldehyde through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic core undergoes oxidation under controlled conditions:

-

Primary oxidation : Conversion of the phenolic -OH group to quinone structures using KMnO₄ in acidic conditions.

-

Secondary oxidation : Ethoxy group oxidation to ketone intermediates with CrO₃/H₂SO₄.

Key Data :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)cyclohexa-2,5-dien-1,4-dione |

| CrO₃ | H₂SO₄, reflux | 5-keto derivative via ethoxy group cleavage |

Reduction Reactions

The pyrazole ring and aromatic systems participate in hydrogenation:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline derivatives.

-

Sodium borohydride selectively reduces keto groups formed during oxidation.

Reaction Pathway :

Nucleophilic Substitution

The ethoxy group undergoes substitution reactions:

-

Ethoxylation : Replacement with nucleophiles (e.g., thiols, amines) in DMF at 80°C .

-

Demethylation : Methoxy groups converted to hydroxyl groups using BBr₃ in CH₂Cl₂.

Example :

Aldol Condensation

The aldehyde intermediate (from oxidation) reacts with ketones:

Conditions :

-

Base: NaOH (10% aqueous)

-

Solvent: Ethanol

-

Product: (E)-4-(1-(4-methoxyphenyl)-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en-2-one

Esterification and Etherification

The phenolic -OH group participates in derivatization:

-

Esterification : Acetylation with acetic anhydride/pyridine.

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I/K₂CO₃).

Reactivity Comparison :

| Reaction Type | Reagent | Product Stability |

|---|---|---|

| Esterification | Ac₂O | High (stable in aqueous media) |

| Etherification | CH₃I | Moderate (pH-sensitive) |

Cyclocondensation

The compound serves as a precursor in heterocycle synthesis:

Optimized Conditions :

Biological Interactions (In Vitro)

Though not strictly synthetic reactions, its interactions with enzymes include:

-

Hydrogen bonding with COX-2 via phenolic -OH.

-

π-Stacking with tyrosine residues in kinase targets.

Stability Under Extreme Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Hydrolysis of ethoxy group | 4.2 hr |

| UV light | Radical-mediated dimerization | 8.5 hr |

This compound’s versatility in organic synthesis stems from its modular structure, enabling precise modifications for pharmaceutical and materials science applications. Future research should explore its catalytic asymmetric reactions and green chemistry adaptations.

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing pyrazole rings, such as 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, exhibit anti-inflammatory and analgesic activities. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Case Study:

A study published in Molecular Pharmacology demonstrated that derivatives of this compound reduced inflammation in murine models by modulating the NF-kB signaling pathway, leading to decreased levels of TNF-alpha and IL-6 .

1.2 Anticancer Activity

The compound has also been investigated for its potential anticancer properties. The presence of methoxy and ethoxy groups enhances its ability to interact with various biological targets involved in cancer progression.

Case Study:

In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways. A notable study reported a significant decrease in cell viability in breast cancer cells treated with this compound .

Chemical Synthesis Applications

2.1 Building Block for Organic Synthesis

The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, base | Alkylated derivatives |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂) | Nitro derivatives |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketones/quinones |

Material Science Applications

3.1 Polymer Production

Due to its unique chemical properties, this compound is being explored for its potential use in the production of polymers and coatings. Its ability to enhance the thermal and mechanical properties of polymers makes it a candidate for high-performance materials.

Case Study:

Research conducted by a materials science group indicated that incorporating this compound into polymer matrices improved tensile strength and thermal stability significantly compared to control samples without the compound .

Summary and Future Directions

The applications of this compound span several scientific domains, from medicinal chemistry to material science. Its diverse functionalities make it a valuable compound for ongoing research aimed at developing new therapeutic agents and advanced materials.

Future studies should focus on:

- Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its biological effects.

- Clinical Trials: Evaluating its efficacy and safety in human subjects for potential therapeutic applications.

- Material Optimization: Exploring its role in enhancing the properties of novel materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Structural Variations

The compound is compared to four structurally related pyrazole derivatives (Table 1):

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Key Observations :

- Substituent Effects: The ethoxy group on the phenol ring (target compound) increases lipophilicity compared to the methoxy analog () . The 4-ethyl substitution on the phenol ring () introduces additional hydrophobicity, which may enhance logP relative to the target compound .

Molecular Weight Trends :

- The target compound has the highest molecular weight (324.4 g/mol) due to the combined ethoxy and methoxyphenyl groups.

Hydrogen Bonding and Solubility

- All compounds retain a phenolic -OH group, enabling hydrogen bonding with biological targets or solvents .

- The 4-methoxyphenyl group in the target compound may engage in π-π stacking interactions, unlike the phenyl or phenoxy substituents in analogs .

Biological Activity

5-Ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a compound belonging to the class of phenolic pyrazoles, characterized by its unique structure that includes an ethoxy group, a methoxyphenyl group, and a pyrazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

- Coupling with Methoxyphenyl Group : The pyrazole intermediate is then coupled with 4-methoxybenzaldehyde through a condensation reaction.

Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have reported the minimum inhibitory concentration (MIC) values for various derivatives, including those related to this compound:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Ethoxy... | 6.25 | Staphylococcus aureus |

| 5-Ethoxy... | 12.5 | Pseudomonas aeruginosa |

This demonstrates the compound's effectiveness against common bacterial pathogens, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Activity

The pyrazolone derivatives have been extensively studied for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. In silico studies have shown promising results for anti-inflammatory activity, with predictive values indicating strong potential for these compounds to act as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Several studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example:

These findings suggest that compounds like this compound may serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Molecular Targets : It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

- Signaling Pathways : The compound could modulate pathways associated with oxidative stress and cell proliferation, contributing to its therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones (e.g., using glacial acetic acid as a catalyst under reflux) .

- Step 2 : Functionalization of the pyrazole ring with substituents (e.g., 4-methoxyphenyl and methyl groups) via nucleophilic substitution or coupling reactions .

- Step 3 : Introduction of the ethoxy and phenolic groups through alkylation or demethylation reactions .

Methodological Tip : Optimize yields by varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., microwave-assisted synthesis reduces reaction time by 30–50% compared to traditional thermal methods) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

- NMR : Confirm regiochemistry of pyrazole substituents (e.g., ¹H NMR: δ 2.3 ppm for methyl groups; ¹³C NMR: δ 160–165 ppm for carbonyls) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) to confirm stereoelectronic effects .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: ~377.4 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : Decomposes above 200°C; store at −20°C in inert atmospheres .

- pH Sensitivity : Phenolic hydroxyl group undergoes hydrolysis in alkaline conditions (pH > 10); use buffered solutions (pH 6–8) for biological assays .

- Light Sensitivity : Susceptible to photodegradation due to conjugated aromatic systems; protect from UV light during storage .

Q. What preliminary biological activities have been reported for this compound?

- Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀: ~12 μM) via competitive binding to the active site, comparable to structurally related pyrazoles .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC: 32 μg/mL) due to membrane disruption .

- Cytotoxicity Screening : IC₅₀ > 50 μM in HeLa cells, suggesting low acute toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation?

Regioselectivity is governed by electronic and steric factors:

- Electronic Control : Electron-withdrawing groups (e.g., carbonyls) direct hydrazine attack to the β-position of α,β-unsaturated ketones .

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) favor 1,3-dipolar cycloaddition at less hindered sites .

Methodological Tip : Use DFT calculations to predict regioselectivity and validate with NOESY NMR .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

X-ray studies reveal:

- Hydrogen Bonding : O–H⋯N interactions stabilize the crystal lattice and enhance solubility in polar solvents .

- Dihedral Angles : Larger angles (e.g., 48.97° between pyrazole and phenyl rings) correlate with reduced planarity and altered π-π stacking in biological targets .

Q. What computational strategies are used to predict binding modes with biological targets?

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Solvent Effects : Conflicting yields (e.g., 60% in ethanol vs. 85% in DMF) may arise from polarity-driven solubility differences; optimize using Hansen solubility parameters .

- Biological Variability : Discrepant IC₅₀ values may stem from assay conditions (e.g., serum content in cell media); standardize protocols across labs .

Q. What structural modifications enhance target selectivity in SAR studies?

Q. What degradation pathways are observed under accelerated stability testing?

- Oxidative Degradation : Phenolic hydroxyl group oxidizes to quinones in the presence of O₂; add antioxidants (e.g., BHT) to formulations .

- Hydrolytic Cleavage : Ethoxy group undergoes hydrolysis in acidic conditions (pH < 4); stabilize with enteric coatings for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.